molecular formula C10H14BBrN2O2 B14093037 (2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid

(2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid

Cat. No.: B14093037
M. Wt: 284.95 g/mol
InChI Key: RTNBIPRIMUXRCH-UHFFFAOYSA-N
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Description

(2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a bromine atom and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid typically involves the following steps:

    Bromination: The starting material, 4-(piperazin-1-yl)phenylboronic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.

    Oxidizing agents: like hydrogen peroxide for oxidation reactions.

    Nucleophiles: such as amines for substitution reactions.

Major Products Formed

    Biaryl compounds: from Suzuki-Miyaura coupling.

    Phenols: from oxidation reactions.

    Substituted phenyl derivatives: from nucleophilic substitution.

Mechanism of Action

The mechanism of action of (2-Bromo-4-(piperazin-1-yl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This reactivity is crucial for its role in synthesizing complex organic molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14BBrN2O2

Molecular Weight

284.95 g/mol

IUPAC Name

(2-bromo-4-piperazin-1-ylphenyl)boronic acid

InChI

InChI=1S/C10H14BBrN2O2/c12-10-7-8(1-2-9(10)11(15)16)14-5-3-13-4-6-14/h1-2,7,13,15-16H,3-6H2

InChI Key

RTNBIPRIMUXRCH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCNCC2)Br)(O)O

Origin of Product

United States

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